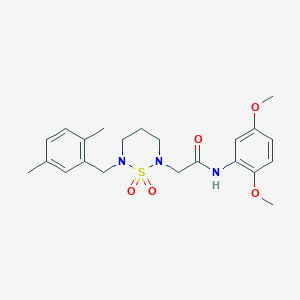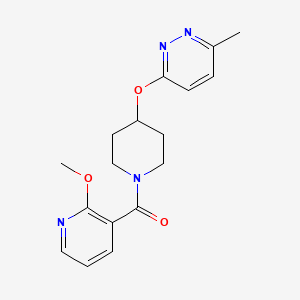
(2-Methoxypyridin-3-yl)(4-((6-methylpyridazin-3-yl)oxy)piperidin-1-yl)methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
This compound is a chemical entity that has been found in various studies . It is a complex organic molecule that contains several functional groups, including a methoxy group, a pyridine ring, a piperidine ring, and a pyridazine ring.
Synthesis Analysis
The synthesis of this compound or similar compounds often involves the reaction of a pyridine derivative with a piperidine derivative . The exact synthesis process for this specific compound is not detailed in the available literature.Molecular Structure Analysis
The molecular structure of this compound includes a pyridine ring attached to a methoxy group, a piperidine ring, and a pyridazine ring . The exact three-dimensional structure would need to be determined through techniques such as X-ray crystallography .Aplicaciones Científicas De Investigación
Antimicrobial Activity
MPM and its metal complexes (Cu(II) and Co(II)) have been investigated for their antimicrobial potential. Researchers have tested their efficacy against bacteria such as Escherichia coli, Bacillus subtilis, Staphylococcus aureus, and Klebsiella pneumoniae. These compounds demonstrate promising antibacterial properties, making them relevant candidates for combating microbial infections .
Computational Studies
Computational chemistry techniques have been employed to understand the non-covalent interactions of MPM and its metal complexes with bacterial proteins. These studies reveal strong binding affinities, particularly through hydrogen bonding and hydrophobic interactions. Such insights contribute to our understanding of their biological activity .
Carotenoid Extraction
Interestingly, MPM is not only a ligand but also plays a role in carotenoid extraction. Researchers have optimized the extraction process of carotenoids from Dunaliella parva algae using MPM. This work lays the groundwork for potential applications in food, cosmetics, and health supplements .
Synthesis of Chromenones
A one-pot approach involving MPM has been developed for constructing 3-(2-methoxypyridin-3-yl)-4H-chromen-4-ones. This synthetic pathway utilizes readily available epoxides as starting materials. These chromenones find applications in medicinal chemistry and drug discovery .
Coordination Chemistry
MPM acts as a bidentate Schiff base ligand, forming stable complexes with transition metals. These complexes exhibit diverse coordination geometries and electronic properties. Researchers explore their potential as catalysts, sensors, and materials for optoelectronics .
Biological Activity Prediction
Using density functional theory (DFT) descriptors, researchers have predicted the biological activity of MPM and its metal complexes. These computational models provide insights into their pharmacokinetics, toxicity, and potential drug-likeness. The results aid in rational drug design .
Direcciones Futuras
Propiedades
IUPAC Name |
(2-methoxypyridin-3-yl)-[4-(6-methylpyridazin-3-yl)oxypiperidin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N4O3/c1-12-5-6-15(20-19-12)24-13-7-10-21(11-8-13)17(22)14-4-3-9-18-16(14)23-2/h3-6,9,13H,7-8,10-11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ICVZDXPAYCDWBQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(C=C1)OC2CCN(CC2)C(=O)C3=C(N=CC=C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2-Methoxypyridin-3-yl)(4-((6-methylpyridazin-3-yl)oxy)piperidin-1-yl)methanone | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

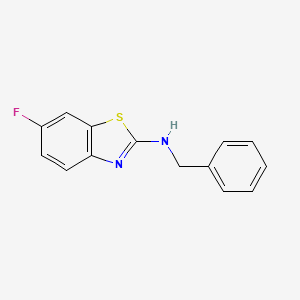
![2-{[(4-Bromophenyl)methyl]sulfanyl}-5-(morpholin-4-ylmethyl)-1,4-dihydropyrimidin-4-one](/img/structure/B2788285.png)
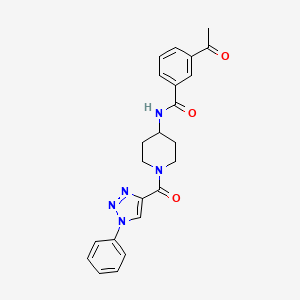
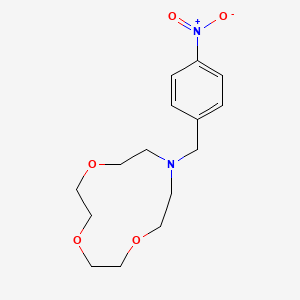
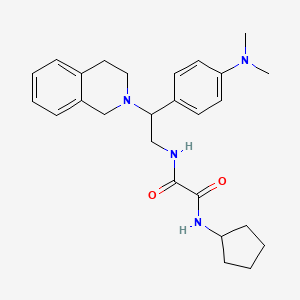
![3,5-dimethyl-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)benzamide](/img/structure/B2788290.png)
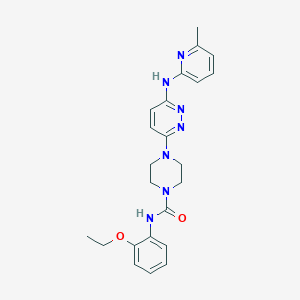
![2-(3'-(3-chlorophenyl)-2,4'-dioxospiro[indoline-3,2'-thiazolidin]-1-yl)-N-cyclopentylacetamide](/img/structure/B2788298.png)



![5-cyclopropyl-N-(2-(4-fluorophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)isoxazole-3-carboxamide](/img/structure/B2788303.png)
![Propan-2-yl 2-cyano-2-[3-(4-phenylpiperazin-1-yl)quinoxalin-2-yl]acetate](/img/structure/B2788304.png)
